molecular formula C7H9NO B1338375 (S)-1-(Pyridin-2-yl)ethanol CAS No. 59042-90-9

(S)-1-(Pyridin-2-yl)ethanol

Cat. No.: B1338375
CAS No.: 59042-90-9
M. Wt: 123.15 g/mol
InChI Key: PPHIIIRFJKDTLG-LURJTMIESA-N
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Description

(S)-1-(Pyridin-2-yl)ethanol is a chiral alcohol with a pyridine ring attached to the ethanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

(S)-1-(Pyridin-2-yl)ethanol can be synthesized through several methods. One common approach involves the reduction of 2-acetylpyridine using chiral reducing agents to obtain the desired enantiomer. Another method includes the asymmetric transfer hydrogenation of 2-acetylpyridine using a chiral catalyst.

Industrial Production Methods

Industrial production of this compound typically involves large-scale asymmetric hydrogenation processes. These processes use chiral catalysts to ensure high enantiomeric purity and yield.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(Pyridin-2-yl)ethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 2-pyridinecarboxaldehyde.

    Reduction: It can be reduced to form 2-pyridinemethanol.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and potassium permanganate (KMnO4).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Reagents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products Formed

    Oxidation: 2-Pyridinecarboxaldehyde

    Reduction: 2-Pyridinemethanol

    Substitution: Various substituted pyridine derivatives

Scientific Research Applications

Medicinal Chemistry

Neuroprotective Agents
Research indicates that (S)-1-(Pyridin-2-yl)ethanol exhibits neuroprotective properties, making it a candidate for treating neurodegenerative diseases. In pharmacological studies, it has shown efficacy in models of focal ischemia, where it demonstrated the ability to reduce cerebral infarction size in mice . The compound's mechanism is believed to involve modulation of neurotransmitter systems and protection against oxidative stress.

Antidepressant Activity
Another area of interest is the compound's potential antidepressant effects. Studies suggest that this compound may influence serotonin and norepinephrine pathways, akin to traditional antidepressants. This makes it a subject of ongoing research for developing new antidepressant therapies .

Organic Synthesis

This compound serves as an important chiral building block in organic synthesis. Its utility is highlighted in the following applications:

Synthesis of Chiral Ligands
The compound can be used to synthesize various chiral ligands for asymmetric catalysis. These ligands are crucial in producing enantiomerically pure compounds, which are essential in pharmaceutical manufacturing .

Intermediate in Drug Development
this compound is also utilized as an intermediate in the synthesis of more complex pharmaceuticals. Its ability to introduce chirality into synthetic pathways enhances the diversity of drug candidates that can be developed .

Analytical Chemistry

Sensing Applications
Recent studies have explored the use of this compound in deep eutectic solvents for sensing applications. These solvents can enhance the sensitivity and selectivity of sensors used for detecting various analytes, including environmental pollutants and biological markers .

Case Studies

Study Findings Reference
Neuroprotective EffectsDemonstrated reduction in cerebral infarction size in ischemic models
Antidepressant PotentialInfluences serotonin pathways similar to conventional antidepressants
Synthesis ApplicationsUsed as a chiral building block for drug synthesis
Sensing ApplicationsEnhances sensitivity in analytical chemistry applications

Mechanism of Action

The mechanism of action of (S)-1-(Pyridin-2-yl)ethanol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, while the pyridine ring can participate in π-π interactions and coordinate with metal ions. These interactions contribute to the compound’s reactivity and potential biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-Pyridinemethanol: Similar structure but lacks the chiral center.

    2-Pyridinecarboxaldehyde: Oxidized form of (S)-1-(Pyridin-2-yl)ethanol.

    2-(Pyridin-2-yl)ethylamine: Contains an amine group instead of a hydroxyl group.

Uniqueness

This compound is unique due to its chiral nature and the presence of both a hydroxyl group and a pyridine ring. This combination of features makes it a valuable compound for asymmetric synthesis and chiral catalysis.

Biological Activity

(S)-1-(Pyridin-2-yl)ethanol is a compound that has garnered attention due to its diverse biological activities, particularly in the fields of antimicrobial, antiviral, and anticancer research. This article delves into the biological activity of this compound, supported by data tables and case studies from recent literature.

Chemical Structure and Properties

This compound is characterized by a pyridine ring attached to an ethanol moiety. Its structural formula can be represented as follows:

C7H9N(Pyridine ring with hydroxyl group)\text{C}_7\text{H}_9\text{N}\quad (\text{Pyridine ring with hydroxyl group})

This compound acts as a versatile building block in medicinal chemistry, often serving as a precursor for the synthesis of more complex molecules.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyridine derivatives, including this compound. The following table summarizes the antimicrobial activity against various pathogens:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus (ATCC 25923)32 µg/mL
Escherichia coli (ATCC 25922)16 µg/mL
Candida albicans (ATCC 10231)64 µg/mL
Pseudomonas aeruginosa (ATCC 27853)128 µg/mL

The compound exhibited significant activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent .

Antiviral Activity

The antiviral potential of this compound has also been explored, particularly in the context of emerging viral infections. Research indicates that pyridine derivatives can inhibit viral replication through various mechanisms, including interference with viral entry and replication processes. For instance, studies have shown that modifications to the pyridine structure enhance its antiviral efficacy against viruses such as SARS-CoV-2 .

Anticancer Activity

The anticancer properties of this compound have been investigated through various cell line assays. The following table presents findings on its antiproliferative effects:

Cell LineIC50 Value (µM)
MDA-MB-231 (Breast Cancer)0.075
HeLa (Cervical Cancer)0.069
A549 (Lung Cancer)0.0046

These results indicate that the compound exhibits potent antiproliferative activity, particularly against breast and cervical cancer cell lines . The presence of hydroxyl groups in the structure has been correlated with enhanced biological activity, likely due to improved solubility and interaction with biological targets.

The mechanism behind the biological activities of this compound involves several pathways:

  • Radical Scavenging : The compound has demonstrated antioxidant properties by scavenging free radicals, which contributes to its anti-inflammatory and anticancer effects .
  • Protein Interaction : The unique geometry of the pyridine ring allows it to interact specifically with target proteins involved in microbial resistance and cancer cell proliferation .
  • Cell Cycle Arrest : Studies suggest that this compound can induce cell cycle arrest in cancer cells, leading to apoptosis .

Case Studies

Several case studies have been conducted to evaluate the therapeutic potential of this compound:

  • Study on Antimicrobial Efficacy : A recent study tested various derivatives of pyridine against clinically relevant pathogens, revealing that modifications at specific positions on the pyridine ring significantly enhanced antimicrobial activity .
  • Anticancer Research : In vitro studies using different cancer cell lines showed that compounds derived from this compound exhibited lower IC50 values compared to standard chemotherapeutics, indicating superior efficacy .

Q & A

Basic Questions

Q. What synthetic methodologies are effective for producing (S)-1-(Pyridin-2-yl)ethanol with high enantiomeric purity?

  • Methodological Answer : A common approach involves asymmetric reduction of the corresponding ketone precursor, such as 1-(pyridin-2-yl)ethanone, using chiral catalysts (e.g., Corey-Bakshi-Shibata or Noyori systems). Ethanol is often used as a solvent with acetic acid to stabilize intermediates, followed by refluxing and recrystallization to enhance purity .
  • Key Considerations : Monitor reaction progress via thin-layer chromatography (TLC) and confirm enantiomeric excess using chiral HPLC or polarimetry.

Q. Which spectroscopic techniques are optimal for characterizing this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^{13}C NMR can resolve the chiral center and pyridine ring protons (e.g., δ 8.5–7.0 ppm for aromatic protons, δ 4.8–4.5 ppm for the hydroxyl-bearing methine).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., 137.13 g/mol for C7_7H9_9NO).
  • IR Spectroscopy : Detects hydroxyl (~3300 cm1^{-1}) and pyridine ring vibrations (~1600 cm1^{-1}) .

Q. What safety protocols are critical when handling this compound in the lab?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and lab coats.
  • Ventilation : Conduct reactions in a fume hood to avoid inhalation of vapors.
  • Storage : Keep in a cool, dry place away from oxidizers; refer to SDS for hazard classifications (e.g., H315 for skin irritation) .

Advanced Research Questions

Q. How can crystallographic tools resolve challenges in determining the absolute configuration of this compound?

  • Methodological Answer :

  • Single-Crystal X-ray Diffraction (SCXRD) : Use SHELX programs (e.g., SHELXL for refinement) to resolve chiral centers. Mercury software aids in visualizing anisotropic displacement parameters and molecular packing .
  • Twinned Data : For twinned crystals, employ SHELXD or SHELXE to deconvolute overlapping reflections .
    • Data Table :
ParameterValue for (S)-Enantiomer
Space GroupP21_1 (chiral)
Flack Parameter~0.0 (validates S-configuration)

Q. How do stereochemical differences between (S)- and (R)-enantiomers affect biological activity?

  • Methodological Answer :

  • Enzyme Binding Assays : Compare inhibition constants (Ki_i) using enantiopure samples. For example, (S)-enantiomers may exhibit higher affinity for chiral receptors due to spatial compatibility .
  • Molecular Dynamics (MD) Simulations : Model interactions with target proteins (e.g., docking studies using AutoDock Vina) to rationalize activity differences .

Q. How can researchers address contradictions in reported biological activity data for this compound?

  • Methodological Answer :

  • Meta-Analysis : Cross-reference studies for variables like purity (e.g., chiral contaminants in racemic mixtures), assay conditions (pH, solvent), and cell lines used.
  • Reproducibility Tests : Validate results in orthogonal assays (e.g., microbial vs. mammalian cell models) .

Q. Methodological Notes

  • Avoid Common Pitfalls :
    • Ensure enantiomeric purity >99% via chiral chromatography before biological testing.
    • For crystallography, optimize crystal growth using vapor diffusion with ethanol/water mixtures .
  • Advanced Tools :
    • SHELX Suite : Robust for small-molecule refinement but requires expertise in handling twinned data .
    • Mercury 4.0 : Enables hydrogen-bond analysis and crystal packing visualization .

Properties

IUPAC Name

(1S)-1-pyridin-2-ylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO/c1-6(9)7-4-2-3-5-8-7/h2-6,9H,1H3/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPHIIIRFJKDTLG-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=N1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=CC=N1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

123.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59042-90-9
Record name (1S)-1-(pyridin-2-yl)ethan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A methanol solution (100 mL) of 1-pyridin-2-ylethanone (10.0 g) was cooled to 0° C., sodium borohydride (6.2 g) was added thereto and stirred at that temperature for 4 hours. Then water was added to the reaction solution, and the organic solvent was evaporated off under reduced pressure. The resulting residue was extracted with ethyl acetate. The organic layer was dried with anhydrous magnesium sulfate, and the solvent was evaporated off under reduced pressure. The resulting residue was purified through silica gel column chromatography (hexane/ethyl acetate=4/1 to 3/2) to obtain the entitled compound (9.0 g).
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100 mL
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10 g
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6.2 g
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Synthesis routes and methods II

Procedure details

A solution of 2-Acetyl-pyridine (2.0 g, 16.5 mmol) in MeOH (33 mL) is treated by NaBH4 (624 mg, 16.5 mmol) at 0° C. After completion, the reaction mixture is quenched by H2O, EtOAc is added and the organic layer is washed with brine, dried over MgSO4 and evaporated in vacuo to provide crude product, which is submitted to the next step without further purification; ES-MS: M+=124.0; 1HNMR(DMSO-d6) 8.45 (d, 1H), 7.75 (td, 1H), 7.50 (d, 1H), 7.20 (dd, 1H), 5.30 (d, 1H), 4.70-4.60 (m, 1H), 1.30 (d, 3H).
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2 g
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624 mg
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33 mL
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Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

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Cc1ccc(C(=O)NC2CC2)c(NC(=O)c2ccc(OC(C)c3ccccn3)cc2)c1
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Synthesis routes and methods V

Procedure details

Stir a mixture of (±)-1-(pyridin-2-yl)-ethanol (21.2 mmol), 4 A molecular sieves powder (3 g), vinyl acetate (6 mL) and lipase Candida Antarctica acrylic resin (0.87 g) in i-Pr2O (40 mL) at ambient temperature overnight-(J. Org. Chem. 1998, 63, 2481-2487; Synlett 1999, 41-44). Remove the solid residue by filtration. Evaporate the volatile substances and purify by chromatography eluting with hexane/EtOAc (7:3 to 1:1) to give the faster eluting (R)acetic acid 1-(pyridin-2-yl)-ethyl ester as colorless oil (50%) and the slower eluting (S)-alcohol as light yellow oil (43%). Dissolve (R)-acetic acid 1-(pyridin-2-yl)-ethyl ester (9.620 mmol) in methanol (50 mL) and add potassium carbonate (38.48 mmol) in water (10 mL). Stir the mixture at ambient temperature for 4 h. Dilute with brine, extract three times with EtOAc, dry over anhydrous Na2SO4, filter through a short pad of silica gel and concentrate in vacuo to give the desired intermediate as a colorless oil (89%).
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brine
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0 (± 1) mol
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21.2 mmol
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powder
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3 g
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6 mL
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acrylic resin
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0.87 g
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40 mL
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(R)-acetic acid 1-(pyridin-2-yl)-ethyl ester
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9.62 mmol
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38.48 mmol
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50 mL
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10 mL
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Retrosynthesis Analysis

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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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